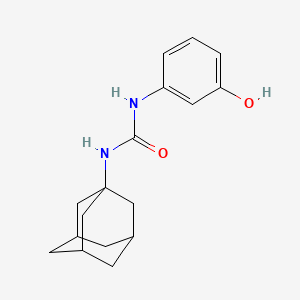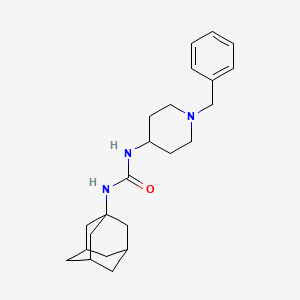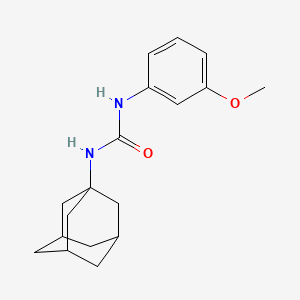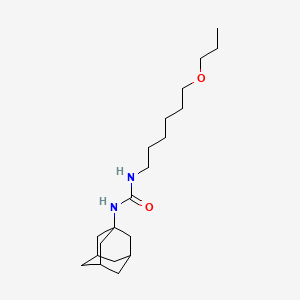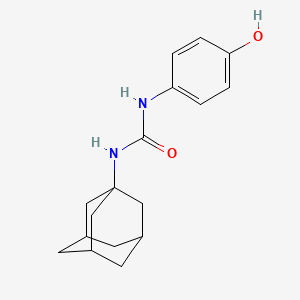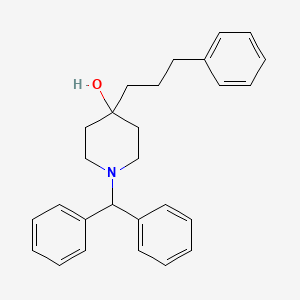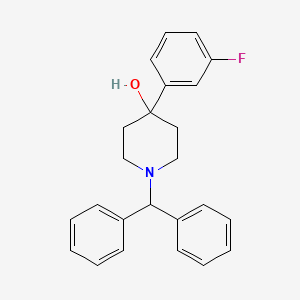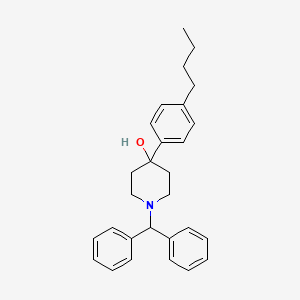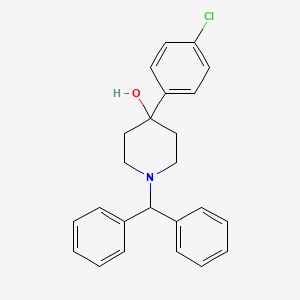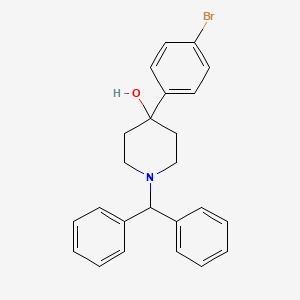
1-Benzhydryl-4-(4-bromophenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il est caractérisé par la présence d'un groupe benzhydryle et d'un groupe bromophényle liés à un cycle pipéridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe benzhydryle : Le groupe benzhydryle est introduit par une réaction de substitution nucléophile utilisant du chlorure de benzhydryle.
Bromation : Le groupe bromophényle est introduit par une réaction de bromation utilisant du brome ou un agent bromant.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer l'efficacité des réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticonvulsivant.
Pharmacologie : Le composé est étudié pour ses interactions avec divers récepteurs et ses effets thérapeutiques potentiels.
Études biologiques : Il est utilisé dans la recherche pour comprendre ses effets sur les systèmes biologiques et son mécanisme d'action.
Applications industrielles : Le composé peut être utilisé comme intermédiaire dans la synthèse d'autres produits pharmaceutiques et chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs du système nerveux central. Le composé peut moduler l'activité de ces récepteurs, conduisant à divers effets pharmacologiques. Les voies exactes et les cibles moléculaires font l'objet de recherches en cours .
Mécanisme D'action
The mechanism of action of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
1-benzhydryl-4-(3-(pipéridin-4-yl)propyl)pipéridine sulfonamide : Ce composé présente des caractéristiques structurelles similaires et est étudié pour ses propriétés anticonvulsivantes.
1-(4-bromophényl)pipéridin-4-ol : Un composé apparenté avec une structure de base de pipéridine similaire.
Unicité
Le 1-benzhydryl-4-(4-bromophényl)pipéridin-4-ol est unique en raison de sa combinaison spécifique de groupes benzhydryle et bromophényle, qui confèrent des propriétés chimiques et pharmacologiques distinctes.
Propriétés
Numéro CAS |
256938-53-1 |
|---|---|
Formule moléculaire |
C24H24BrNO |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C24H24BrNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
Clé InChI |
FIHWNAAGEWTLGW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





